2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
2-[4-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c17-14(20)10-25-12-1-3-13(4-2-12)26(23,24)18-7-11(8-18)9-19-15(21)5-6-16(19)22/h1-4,11H,5-10H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUTOPULSURDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing processes such as cell growth and glucose uptake.
Mode of Action
It is suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that the compound may be involved in the regulation of glycosylation pathways.
Pharmacokinetics
Similar compounds have shown good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes, and no significant influence on cyp3a4/cyp2d6 activity. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture. This suggests that the compound may have potential applications in the field of biopharmaceutical production.
Biological Activity
The compound 2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural details can be further explored in chemical databases.
The mechanism by which this compound exerts its biological activity primarily involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. Research indicates that this compound demonstrates a significant inhibitory effect on EGFR, with an IC50 value of approximately 0.239 µM, indicating high potency against this target .
Antitumor Activity
A study conducted at the National Cancer Institute (NCI) evaluated the antitumor activity of this compound against various cancer cell lines, including non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results showed that:
- Potency : The compound was found to be more potent than erlotinib in inhibiting tumor growth in most tested cell lines except for breast cancer (MDA-MB-468).
- Inhibition Rates : At a concentration of 100 µM, a 94.45% inhibition of EGFR enzymatic activity was recorded, while inhibition rates for other kinases remained below 55% .
Comparative Analysis with Other Inhibitors
A comparative analysis with other known EGFR inhibitors is summarized in the following table:
| Compound Name | IC50 (µM) | Target | Efficacy Notes |
|---|---|---|---|
| 2-[4-(...)] | 0.239 | EGFR | More potent than erlotinib for most cancers |
| Erlotinib | ~0.5 | EGFR | Standard treatment for NSCLC |
| Pelitinib | 0.020 - 0.080 | EGFR | Irreversible inhibitor; effective against resistant tumors |
| Dacomitinib | 0.006 - 0.073 | Pan-ErbB | Broad-spectrum inhibitor; effective in various cancers |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Non-Small Cell Lung Cancer : In vivo studies demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Colon Cancer Models : Similar results were observed with colon cancer models where the compound inhibited tumor growth effectively.
Toxicity Profile
Initial assessments of acute toxicity indicated that while the compound is potent against tumor cells, it also requires careful evaluation for potential side effects in vivo . Further studies are needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Analogues with Dioxopyrrolidinyl Groups
Example Compounds :
- 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(substituted benzyl)acetamides (23–27) () Key Differences: These compounds lack the azetidine-sulfonyl-phenoxy backbone but share the dioxopyrrolidinyl acetamide core. Substituents like trifluoromethyl or fluorophenethyl groups modulate lipophilicity and target affinity. Physical Properties: Melting points range from 129.6–176°C, with yields of 62.9–73.5%. The target compound’s azetidine ring may lower melting points due to reduced crystallinity compared to phenyl analogues . Biological Relevance: Designed as anticonvulsants, these compounds highlight the dioxopyrrolidinyl group’s role in central nervous system activity. The target compound’s azetidine moiety may alter blood-brain barrier penetration .
Benzimidazole-Based Sulfonylphenoxyacetamides
Example Compounds :
- 3y, 3ae, 3af, 3j, 3k () Key Differences: These feature benzimidazole cores instead of azetidine-pyrrolidine dione systems. Synthesis: Yields range from 72–97%, with methoxy and pyridylmethyl groups introduced via nucleophilic substitutions. The target compound’s azetidine synthesis may require similar sulfonylation steps . Biological Relevance: Benzimidazole derivatives often target proton pumps or kinases. The absence of this core in the target compound suggests divergent mechanisms .
Azetidine-Containing Analogues
Example Compounds :
- 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide () Key Differences: Replaces the dioxopyrrolidinyl group with a triazole ring. The triazole enhances metabolic stability but reduces hydrogen-bonding capacity compared to the target compound’s dioxopyrrolidinyl group. Molecular Weight: 337.36 vs. the target compound’s estimated ~400 g/mol (based on formula similarities), suggesting differences in solubility and bioavailability .
- 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide () Key Differences: Substitutes azetidine with a pyrrolidine ring and adds a chloropyridinyloxy group.
Research Findings and Data Tables
Table 1: Structural and Physical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
